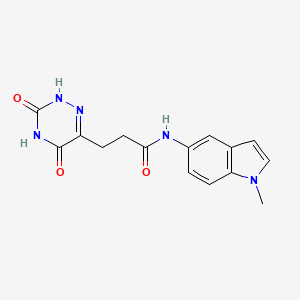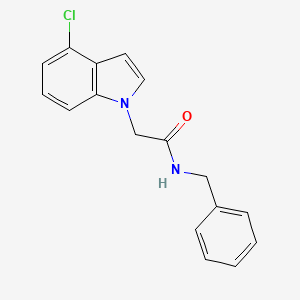![molecular formula C29H20O5 B11138020 3-Oxo-2-[(4-phenylphenyl)methylene]benzo[3,4-b]furan-6-yl 4-methoxybenzoate](/img/structure/B11138020.png)
3-Oxo-2-[(4-phenylphenyl)methylene]benzo[3,4-b]furan-6-yl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-2-[(4-phenylphenyl)methylene]benzo[3,4-b]furan-6-yl 4-methoxybenzoate is a complex organic compound with a unique structure that combines a benzo[3,4-b]furan core with phenyl and methoxybenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2-[(4-phenylphenyl)methylene]benzo[3,4-b]furan-6-yl 4-methoxybenzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-phenylbenzaldehyde with benzo[3,4-b]furan-6-yl 4-methoxybenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then heated to reflux, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-2-[(4-phenylphenyl)methylene]benzo[3,4-b]furan-6-yl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Oxo-2-[(4-phenylphenyl)methylene]benzo[3,4-b]furan-6-yl 4-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 3-Oxo-2-[(4-phenylphenyl)methylene]benzo[3,4-b]furan-6-yl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(4-Phenylphenyl)-2-oxopropanoic acid: Shares a similar phenyl structure but differs in the functional groups attached.
4-Hydroxy-2-quinolones: Contains a similar heterocyclic core but with different substituents and biological activities.
Uniqueness
3-Oxo-2-[(4-phenylphenyl)methylene]benzo[3,4-b]furan-6-yl 4-methoxybenzoate is unique due to its combination of a benzo[3,4-b]furan core with phenyl and methoxybenzoate groups, providing distinct chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C29H20O5 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
[(2Z)-3-oxo-2-[(4-phenylphenyl)methylidene]-1-benzofuran-6-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C29H20O5/c1-32-23-13-11-22(12-14-23)29(31)33-24-15-16-25-26(18-24)34-27(28(25)30)17-19-7-9-21(10-8-19)20-5-3-2-4-6-20/h2-18H,1H3/b27-17- |
InChI Key |
FPHSGYSTLOCTAV-PKAZHMFMSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)C5=CC=CC=C5)/O3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)C5=CC=CC=C5)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-1-(3-methoxyphenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11137942.png)

![2-[(2-hydroxy-2-phenylethyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11137960.png)
![2-[2-(1-azepanyl)-2-oxoethyl]-6-(2-naphthyl)-3(2H)-pyridazinone](/img/structure/B11137966.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11137968.png)
![2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B11137979.png)
![2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)benzamide](/img/structure/B11137980.png)
![6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide](/img/structure/B11137984.png)
![1-(3-Chlorophenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11137988.png)
![N-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine](/img/structure/B11138009.png)

![{[4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}propanedinitrile](/img/structure/B11138024.png)
![N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-(thiophen-2-yl)ethyl}-4-methylbenzamide](/img/structure/B11138029.png)
![N-(4-methoxyphenyl)-2-{1-[(4-nitrophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B11138032.png)
